Einecs 300-951-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

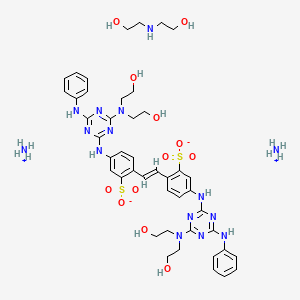

Structure

2D Structure

Properties

CAS No. |

93965-04-9 |

|---|---|

Molecular Formula |

C44H61N15O12S2 |

Molecular Weight |

1056.2 g/mol |

IUPAC Name |

diazanium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C40H44N12O10S2.C4H11NO2.2H3N/c53-21-17-51(18-22-54)39-47-35(41-29-7-3-1-4-8-29)45-37(49-39)43-31-15-13-27(33(25-31)63(57,58)59)11-12-28-14-16-32(26-34(28)64(60,61)62)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52(19-23-55)20-24-56;6-3-1-5-2-4-7;;/h1-16,25-26,53-56H,17-24H2,(H,57,58,59)(H,60,61,62)(H2,41,43,45,47,49)(H2,42,44,46,48,50);5-7H,1-4H2;2*1H3/b12-11+;;; |

InChI Key |

MMPDUCLOPHFAEV-UECMSYGKSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].C(CO)NCCO.[NH4+].[NH4+] |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].C(CO)NCCO.[NH4+].[NH4+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of Einecs 300-951-4

Anticipated Photophysical Properties

Fluorescent whitening agents function by absorbing ultraviolet (UV) and violet light and re-emitting it in the blue region of the visible spectrum. This phenomenon, known as fluorescence, results in a brighter and fresher appearance of materials they are applied to. The core photophysical processes are governed by the electronic structure of the molecule, particularly the delocalized π-electron system of the stilbene core and its interaction with the triazinylamino substituents.

Data Presentation

The key photophysical parameters for a compound like Einecs 300-951-4 would be determined experimentally. The following tables illustrate how such quantitative data would be structured for clarity and comparative analysis.

Table 1: Absorption and Emission Properties

| Parameter | Value | Solvent/Conditions |

| Absorption Maximum (λabs) | Typically 340-380 nm | Ethanol |

| Molar Extinction Coefficient (ε) | Data not available | Ethanol, at λabs |

| Emission Maximum (λem) | Typically 420-450 nm | Ethanol |

| Stokes Shift (λem - λabs) | Calculated from λabs and λem | Ethanol |

Table 2: Fluorescence Quantum Yield and Lifetime

| Parameter | Value | Standard | Excitation Wavelength (λex) | Solvent/Conditions |

| Fluorescence Quantum Yield (ΦF) | Data not available | Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) | 350 nm | Deoxygenated ethanol |

| Fluorescence Lifetime (τF) | Data not available | - | 375 nm | Ethanol |

Experimental Protocols

The characterization of the photophysical properties of this compound would involve the following standard experimental procedures.

1. UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption maximum (λabs) and the molar extinction coefficient (ε).

-

Methodology:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or water) of spectroscopic grade.

-

A series of dilutions are made to obtain solutions of varying concentrations.

-

The absorption spectra of these solutions are recorded using a dual-beam UV-Visible spectrophotometer, typically in the range of 200-800 nm.

-

The wavelength of maximum absorbance (λabs) is identified.

-

The molar extinction coefficient is calculated from the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

2. Steady-State Fluorescence Spectroscopy

-

Objective: To determine the emission maximum (λem) and the fluorescence quantum yield (ΦF).

-

Methodology:

-

Solutions of this compound are prepared in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

The fluorescence emission spectrum is recorded using a spectrofluorometer by exciting the sample at its absorption maximum (λabs).

-

The wavelength of maximum emission intensity (λem) is determined.

-

The fluorescence quantum yield is determined relative to a well-characterized standard (e.g., quinine sulfate). The integrated fluorescence intensity and the absorbance at the excitation wavelength are measured for both the sample and the standard. The quantum yield is calculated using the following equation: ΦF, sample = ΦF, standard × (Isample / Istandard) × (Astandard / Asample) × (nsample2 / nstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

3. Time-Resolved Fluorescence Spectroscopy

-

Objective: To determine the fluorescence lifetime (τF).

-

Methodology:

-

Time-Correlated Single Photon Counting (TCSPC) is the most common technique.

-

A dilute solution of this compound is excited by a pulsed light source (e.g., a picosecond laser diode or a light-emitting diode) with a high repetition rate.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

-

A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay profile.

-

The fluorescence lifetime (τF) is obtained by fitting the decay curve to a single or multi-exponential function.

-

Mandatory Visualizations

Diagram 1: Jablonski Diagram for Fluorescence

Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Diagram 2: Experimental Workflow for Photophysical Characterization

Caption: Workflow for the experimental characterization of photophysical properties.

Technical Guide: Synthesis and Chemical Structure of EINECS 300-951-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the chemical structure and a comprehensive synthesis protocol for the compound identified by EINECS number 300-951-4. This substance is a complex organic molecule belonging to the class of stilbene-triazine fluorescent whitening agents. These compounds are widely used in various industries to enhance the whiteness of materials by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum. The information presented herein is compiled from publicly available chemical data and analogous synthesis procedures.

Chemical Identity and Structure

The chemical registered under EINECS 300-951-4 is a complex salt with the CAS number 93965-04-9.[1] Its chemical identity is multifaceted, with the core structure being a highly substituted 4,4'-bis(triazinylamino)stilbene-2,2'-disulfonic acid.

IUPAC Name: diazanium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate;2-(2-hydroxyethylamino)ethanol[1]

A closely related chemical name provided is 4,4'-bis[[6-anilino-4-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonic acid, ammonium salt, compound with [(2-aminoethyl)-(2-hydroxyethyl)]ammonium.

The molecular formula for the complete salt complex is C44H61N15O12S2, and its molecular weight is approximately 1056.2 g/mol .[1]

The core structure of the molecule is based on a stilbene backbone, which is symmetrically substituted with triazine rings. These triazine rings are further functionalized with aniline and diethanolamine groups. The sulfonic acid groups on the stilbene core enhance the water solubility of the compound. The overall molecule is a complex salt, indicating the presence of counter-ions to balance the charge of the sulfonate groups.

Chemical Structure Visualization

Caption: Logical relationship of the core chemical structure of this compound.

Synthesis of this compound

The synthesis of this complex fluorescent whitening agent is a multi-step process involving nucleophilic substitution reactions on a triazine core. The general strategy involves the sequential reaction of cyanuric chloride with 4,4'-diaminostilbene-2,2'-disulfonic acid, followed by the addition of aniline and diethanolamine. The final step involves the formation of the ammonium and aminoethanolamine salts.

Overall Synthesis Workflow

Caption: General synthesis workflow for this compound.

Experimental Protocols

The following is a representative, detailed experimental protocol for the synthesis of the core structure of this compound, based on established procedures for analogous stilbene-triazine fluorescent whitening agents.[2][3][4] Note: Specific reaction conditions, yields, and purification methods for this exact compound are proprietary and not publicly available. The following protocol is for research and informational purposes only.

Step 1: Synthesis of the Dichlorotriazinyl Intermediate

-

Preparation of Cyanuric Chloride Slurry: In a reaction vessel equipped with a stirrer, thermometer, and pH probe, a slurry of cyanuric chloride (2.0 equivalents) is prepared in a mixture of ice and water, or an aqueous organic solvent like acetone/water, to maintain a temperature of 0-5 °C.

-

Condensation with DAS: A solution of 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS) (1.0 equivalent) is neutralized with an aqueous solution of sodium carbonate or sodium hydroxide. This solution is then slowly added to the cyanuric chloride slurry over a period of 1-2 hours.

-

pH and Temperature Control: The pH of the reaction mixture is maintained between 4.5 and 6.0 by the continuous addition of an aqueous sodium carbonate solution (e.g., 20% w/v). The temperature is strictly controlled to remain between 0-5 °C.

-

Reaction Completion: The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting DAS. The reaction is typically complete within 2-4 hours. The resulting product is a suspension of the dichlorotriazinyl-stilbene derivative.

Step 2: First Substitution with Aniline

-

Addition of Aniline: To the suspension from Step 1, aniline (2.0 equivalents) is added.

-

Temperature and pH Adjustment: The temperature of the reaction mixture is gradually raised to 30-40 °C. The pH is adjusted and maintained between 6.0 and 8.0 with the addition of aqueous sodium hydroxide.

-

Reaction Progression: The reaction is stirred at this temperature for 2-3 hours. The progress is monitored by TLC.

-

Intermediate Product: The product of this step is the monochlorotriazinyl-stilbene derivative, where one chlorine atom on each triazine ring has been substituted by an aniline group.

Step 3: Second Substitution with Diethanolamine

-

Addition of Diethanolamine: Diethanolamine (2.0 equivalents) is added to the reaction mixture from Step 2.

-

Heating: The reaction mixture is heated to 80-95 °C and maintained at this temperature.

-

Reaction Completion: The reaction is held at this temperature for 4-6 hours until completion, as indicated by TLC.

-

Formation of the Acid Form: The product at this stage is the fully substituted stilbene-triazine compound in its acid form.

Step 4: Salt Formation and Isolation

-

Cooling and Neutralization: The reaction mixture is cooled to room temperature. The pH is adjusted with ammonia and aminoethylethanolamine to form the corresponding salts.

-

Isolation: The final product can be isolated by various methods, such as salting out with sodium chloride followed by filtration, or by spray drying the final solution.

-

Purification: The product may be further purified by recrystallization or other chromatographic techniques if a higher purity is required for specific applications.

Quantitative Data

Specific quantitative data for the synthesis of this compound is not available in the public domain. However, for analogous stilbene-triazine fluorescent whitening agents, the following representative data can be expected.

| Parameter | Representative Value |

| Overall Yield | 80-95% |

| Melting Point | >300 °C (decomposes) |

| Appearance | Yellowish to amber powder or liquid |

| Solubility | Soluble in water |

| UV Absorption (λmax) | ~350 nm |

| Emission (λmax) | ~430-450 nm |

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and a plausible synthesis route for this compound. The synthesis is a multi-step process that requires careful control of reaction conditions to achieve the desired product. While a specific, validated experimental protocol is not publicly available, the information provided herein, based on analogous chemical syntheses, offers a solid foundation for researchers and scientists working with this class of compounds. It is imperative that any attempt to replicate this synthesis is conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions.

References

- 1. Multifunctional water-soluble polymeric fluorescent whitening agents based on 4,4′-bis (1,3,5-triazinyl)- diamino stilbene-2,2′-disulfonic acid structure :: BioResources [bioresources.cnr.ncsu.edu]

- 2. WO2000046336A1 - Fluorescent whitening agent, its preparation and use - Google Patents [patents.google.com]

- 3. Synthesis of a Fluorophore with Improved Optical Brightness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

solubility and stability of Einecs 300-951-4 in common solvents

Disclaimer: Publicly available experimental data on the solubility and stability of Einecs 300-951-4 (CAS: 93965-04-9) is limited. This document provides a comprehensive technical guide based on standardized methodologies for characterizing compounds with similar complex structures. The quantitative data presented herein is hypothetical and illustrative to guide researchers in their experimental design and data presentation.

Introduction

This compound, identified as diazanium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate;2-(2-hydroxyethylamino)ethanol, is a complex organic molecule. Its structure, featuring multiple ionizable sulfonate and amine groups, along with numerous hydrogen bond donors and acceptors, suggests significant polarity. Understanding the solubility and stability of such a compound is paramount for its application in research and drug development, as these properties directly influence its bioavailability, formulation, and shelf-life.

This guide outlines standard experimental protocols for determining the solubility and stability of complex organic molecules like this compound and presents data in a structured format suitable for scientific evaluation.

Solubility Profile

Solubility is a critical physicochemical parameter that affects a compound's absorption and distribution. Given the presence of multiple polar and ionizable functional groups, the solubility of this compound is expected to be highly dependent on the pH and polarity of the solvent.

This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[1][2]

-

Objective: To determine the saturated concentration of this compound in various solvents at a constant temperature.

-

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., Deionized Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Dimethyl Sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC-UV or LC-MS/MS system for quantification

-

Calibrated analytical balance and pH meter

-

-

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The excess solid ensures that a saturated solution is formed.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can establish the minimum time to reach equilibrium.

-

After incubation, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended solids.

-

Carefully withdraw an aliquot from the clear supernatant.

-

Dilute the aliquot with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve of known concentrations.

-

Perform the experiment in triplicate for each solvent.

-

The following table summarizes hypothetical solubility data for this compound, illustrating how results should be presented.

| Solvent System | Temperature (°C) | Hypothetical Solubility (mg/mL) | Hypothetical Solubility (µM) | Notes |

| Deionized Water | 25 | 1.5 | ~1420 | Moderate aqueous solubility expected. |

| PBS (pH 7.4) | 25 | 2.8 | ~2651 | Increased solubility in buffered saline. |

| 0.1 M HCl | 25 | 5.2 | ~4923 | Higher solubility due to protonation of amine groups. |

| 0.1 M NaOH | 25 | 0.8 | ~757 | Lower solubility; potential for precipitation. |

| Ethanol | 25 | 0.2 | ~189 | Low solubility in less polar organic solvent. |

| DMSO | 25 | > 50 | > 47340 | High solubility expected in a polar aprotic solvent. |

Molecular Weight of this compound: 1056.2 g/mol

Stability Profile

Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][4]

This protocol describes a typical accelerated stability study to predict the long-term stability of a compound by subjecting it to stress conditions.[5][6][7]

-

Objective: To evaluate the chemical stability of this compound in a buffered solution under accelerated thermal stress.

-

Materials:

-

Stock solution of this compound in DMSO.

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Temperature-controlled incubators.

-

HPLC-UV or LC-MS/MS system with a validated stability-indicating method.

-

Autosampler vials.

-

-

Procedure:

-

Prepare a solution of this compound in PBS (pH 7.4) at a known starting concentration (e.g., 1 mg/mL). A small percentage of DMSO (e.g., <1%) from the stock solution is acceptable.

-

Dispense aliquots of this solution into multiple vials for each storage condition.

-

Store the vials at various temperature conditions as per ICH guidelines:

-

Control: 5°C ± 3°C

-

Accelerated: 40°C ± 2°C

-

Stress: 60°C ± 2°C

-

-

At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), retrieve one vial from each temperature condition.

-

Immediately analyze the samples using a stability-indicating HPLC or LC-MS/MS method. This method must be able to separate the parent compound from potential degradation products.

-

Quantify the peak area of the parent compound (this compound).

-

Calculate the percentage of the compound remaining at each time point relative to the initial concentration (T=0).

-

Monitor for the appearance of new peaks, which indicate degradation products.

-

The following table presents hypothetical stability data for this compound in PBS (pH 7.4), demonstrating a structured format for reporting.

| Time (hours) | % Remaining (5°C) | % Remaining (40°C) | % Remaining (60°C) | Notes |

| 0 | 100.0 | 100.0 | 100.0 | Initial measurement. |

| 24 | 99.8 | 95.2 | 81.5 | Significant degradation observed at 60°C. |

| 48 | 99.5 | 90.8 | 65.2 | Degradation follows temperature-dependent kinetics. |

| 72 | 99.2 | 86.5 | 50.1 | Half-life at 60°C is approximately 72 hours. |

| 168 (1 week) | 98.1 | 72.3 | 22.4 | Substantial degradation under accelerated conditions. |

Visualizations

Caption: Workflow for determining solubility and stability.

Given the presence of aniline, ether, and sulfonate groups, potential degradation pathways include hydrolysis and oxidation.[8][9][10]

Caption: Hypothetical degradation pathways for this compound.

References

- 1. chem.ws [chem.ws]

- 2. quora.com [quora.com]

- 3. japsonline.com [japsonline.com]

- 4. iipseries.org [iipseries.org]

- 5. lnct.ac.in [lnct.ac.in]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]

An In-depth Technical Guide on the Safe Handling of EINECS 300-951-4 in a Laboratory Setting

Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. The following safety and handling information is based on data available for the closely related compound, Fluorescent Brightener 28. While structurally similar, the specific toxicological properties of EINECS 300-951-4 may vary. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound upon acquisition and before handling.

Introduction

This compound is identified as 4,4'-bis[[6-anilino-4-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonic acid, ammonium salt, compound with [(2-aminoethyl)-(2-hydroxyethyl)]ammonium. Due to its structural relationship with Fluorescent Brightener 28, it is presumed to be a fluorescent whitening agent. This guide provides a comprehensive overview of the safety and handling procedures for this compound in a laboratory environment, based on available data for its parent compound.

Hazard Identification and Toxicological Summary

Based on data for the analogous compound Fluorescent Brightener 28, this compound is expected to have a low toxicity profile. However, it is classified as causing serious eye irritation.[1][2] It is crucial to handle this compound with care to avoid exposure.

Toxicological Data (for Fluorescent Brightener 28):

| Parameter | Result | Species | Reference |

| Acute Oral LD50 | > 10,000 mg/kg bw | Rat | [1] |

| Acute Inhalation LC50 | > 1,895 mg/m³ air (nominal) | Rat | [1] |

| Acute Dermal LD50 | > 2,000 mg/kg bw | Rat | [1] |

| Skin Irritation | Not classified as an irritant | Rabbit | [3] |

| Eye Irritation | Causes serious eye irritation | Rabbit | [1][2] |

| Skin Sensitization | Not considered a sensitizer | Guinea pig | [3] |

| Mutagenicity | Non-mutagenic in in-vitro and in-vivo studies | [3] | |

| Carcinogenicity | No indication of carcinogenic potential | Mouse, Rat | [3] |

| Reproductive Toxicity | No effects on reproduction or teratogenicity reported | [3] |

Experimental Protocols: Safe Laboratory Handling

-

Ventilation: Handle in a well-ventilated place.[1] The use of a chemical fume hood is recommended, especially when handling the powder form, to avoid the formation and inhalation of dust and aerosols.[1]

A summary of recommended personal protective equipment is provided below.

| PPE | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5] Lab coat or other protective clothing to prevent skin contact.[1] |

| Respiratory Protection | If dust is generated and ventilation is inadequate, a NIOSH-approved N95 dust mask or higher-level respirator should be worn.[6] |

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.[7]

Spill and Emergency Procedures

Minor Spills:

-

Avoid dust formation.[1]

-

Clean up spills immediately.[3]

-

Wear appropriate PPE.

-

Carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal.[1]

-

Clean the spill area with a damp cloth.

Major Spills:

-

Evacuate the area.

-

Alert others and the appropriate emergency response team.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill if possible, and follow the cleanup procedure for minor spills.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek medical attention if irritation persists.[2] |

| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water.[1][4] Seek medical attention if irritation develops or persists.[3] |

| Inhalation | Move the person to fresh air.[1][4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur. |

| Ingestion | Do not induce vomiting. Rinse mouth with water.[1][8] Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell. |

Storage and Disposal

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from incompatible materials such as oxidizing agents.[3]

-

Dispose of waste in accordance with local, state, and federal regulations.[3]

-

Do not allow the product to enter drains or waterways.

Visualizations

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. mpbio.com [mpbio.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. kochcolor.com [kochcolor.com]

- 6. Fluorescent Brightener 28 used as a stain and brightening agent 4404-43-7 [sigmaaldrich.com]

- 7. chemos.de [chemos.de]

- 8. abmole.com [abmole.com]

The Evolution of Brilliance: A Technical Guide to Stilbene-Derived Fluorescent Whitening Agents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development of stilbene-derived fluorescent whitening agents (FWAs), from their conceptual origins to their sophisticated modern applications. We will delve into the core chemistry, synthesis, and photophysical properties that underpin these remarkable compounds, providing detailed experimental protocols and quantitative data to support further research and development.

A Journey Through Time: The History of Stilbene FWAs

The quest for a brighter white has been a long-standing endeavor. Early methods relied on bleaching, which often resulted in a yellowish tint on materials. The concept of "bluing," adding a small amount of blue dye to counteract the yellow, was a significant step forward. However, the true revolution in whitening technology began with the understanding and application of fluorescence.

The historical development of stilbene-derived FWAs can be traced through several key milestones:

-

1852: The Dawn of Fluorescence Sir George Gabriel Stokes first described the phenomenon of fluorescence, laying the theoretical groundwork for future developments.

-

1929: Nature's Whitener Paul Krais discovered that esculin, a glucoside extracted from horse chestnut bark, could make fabrics appear whiter.[1] This marked the first use of a fluorescent compound for whitening, though its practical application was limited by its poor light and wash fastness.

-

1940s: The Synthetic Revolution The limitations of natural whiteners spurred the development of synthetic alternatives. The synthesis of 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS) derivatives in the 1940s was a pivotal moment, leading to the first commercially successful and widely adopted FWAs.[2] These compounds exhibited superior performance and stability, paving the way for their widespread use.

-

Mid-20th Century: Expansion of Applications Initially developed for the textile industry, the use of stilbene-derived FWAs rapidly expanded into other sectors. The 1950s saw their introduction into laundry detergents, followed by the paper industry in the 1960s, and later into plastics and cosmetics.

-

Late 20th Century to Present: Pursuit of Performance Ongoing research has focused on synthesizing novel stilbene derivatives with enhanced properties, such as improved photostability, higher quantum yields, and better solubility in various media. This has led to the development of a diverse range of FWAs tailored for specific applications.

The Science of Whitening: Mechanism of Action

Stilbene-derived FWAs function by absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue light. This emitted blue light counteracts the inherent yellowish cast of many materials, resulting in a brighter, whiter appearance. The core of this phenomenon lies in the electronic structure of the stilbene molecule and its derivatives.

The process can be broken down into three key stages:

-

Absorption: The conjugated π-electron system of the stilbene backbone absorbs photons in the UV-A range (typically 340-370 nm), exciting the molecule from its ground state (S₀) to an excited singlet state (S₁).

-

Vibrational Relaxation: The excited molecule rapidly loses some of its energy through non-radiative vibrational relaxation, moving to the lowest vibrational level of the S₁ state.

-

Fluorescence: The molecule returns to its ground state (S₀) by emitting a photon of lower energy (longer wavelength). This emission typically occurs in the blue region of the visible spectrum (420-470 nm).

References

An In-depth Technical Guide to the Spectral Properties of Avobenzone (Einecs 300-951-4)

Disclaimer: There is a discrepancy in public databases regarding the chemical identity of Einecs 300-951-4. While some sources associate this number with a complex triazine derivative (CAS 93965-04-9), the vast majority of technical and scientific literature points to an association with Avobenzone (CAS 70356-09-1), a widely used UVA filter. Given the request for in-depth spectral data, this guide will focus on Avobenzone, as its properties are extensively documented and more likely to be the subject of scientific inquiry.

This guide provides a comprehensive overview of the spectral properties of Avobenzone, a dibenzoylmethane derivative renowned for its ability to absorb UVA radiation. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and the visualization of its photophysical behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Avobenzone is a potent UVA absorber, a property central to its application in sunscreen formulations. Its UV-Vis spectrum is characterized by a strong absorption band in the UVA range.

Table 1: UV-Vis Spectral Data for Avobenzone

| Parameter | Value | Solvent | Reference |

| λmax (Peak Absorption) | 357 nm | Ethanol | [1][2] |

| ~360 nm | General | [2] | |

| 358 nm | Ethanol | [3] | |

| 352 nm | Cyclohexane | [3] | |

| 357 nm | Acetonitrile | [3] | |

| ~365 nm | DMSO | [4] | |

| Molar Extinction Coefficient (ε) | E 1%, 1 cm at 357 nm in absolute ethanol: 1100-1180 | Ethanol | [1] |

| Absorption Range | 320-400 nm | General | [5] |

Experimental Protocol: UV-Vis Spectroscopy of Avobenzone

Objective: To determine the UV-Vis absorption spectrum of Avobenzone and its peak absorbance (λmax).

Materials:

-

Avobenzone (crystalline powder)

-

Spectrophotometric grade solvent (e.g., ethanol, cyclohexane, or acetonitrile)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Solution Preparation:

-

Accurately weigh a small amount of Avobenzone.

-

Dissolve the weighed Avobenzone in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to obtain a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU). A common concentration for analysis is around 2 x 10⁻⁵ mol dm⁻³.[3]

-

-

Spectrophotometer Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 200-500 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the sample cuvette with the Avobenzone solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

-

-

Data Analysis:

-

The software will automatically subtract the baseline spectrum from the sample spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Avobenzone. The molecule exists in a keto-enol tautomerism, with the enol form being predominant and stabilized by an intramolecular hydrogen bond.[2]

Table 2: ¹H NMR Spectral Data for Avobenzone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.96-7.92 | m | 4H | Aromatic Protons |

| 6.96 | d | 4H | Aromatic Protons |

| 6.71 | s | 1H | Enol CH |

| 4.18 | t | 2H | -OCH₂- |

| 3.88-3.85 | m | 5H | -OCH₂- and -OCH₃ |

| 2.07 | pent | 2H | -CH₂- |

| 1.34 | s | 9H | tert-Butyl Protons |

Note: The specific chemical shifts can vary slightly depending on the solvent and instrument frequency. The data presented is a representative example.

Table 3: ¹³C NMR Spectral Data for Avobenzone

| Chemical Shift (δ) ppm | Assignment |

| 186.2, 184.0 | C=O (Keto form) |

| 184.7 | C=O |

| 163.1, 162.61, 162.4 | Aromatic C-O |

| 135.5, 131.4 | Aromatic C |

| 129.4, 129.1, 128.7, 127.0, 114.5, 114.43, 114.0 | Aromatic CH |

| 92.4, 91.5 | Enol CH |

| 65.7, 65.6 | -OCH₂- |

| 60.0 | -OCH₂- |

| 55.5 | -OCH₃ |

| 32.0, 31.9 | -C(CH₃)₃ |

| 31.1 | -C(CH₃)₃ |

Note: The specific chemical shifts can vary slightly depending on the solvent and instrument frequency. The data presented is a representative example.

Experimental Protocol: NMR Spectroscopy of Avobenzone

Objective: To acquire ¹H and ¹³C NMR spectra of Avobenzone for structural confirmation.

Materials:

-

Avobenzone

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆)

-

NMR tubes (5 mm diameter)

-

Pipettes

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation:

-

Dissolve 5-25 mg of Avobenzone in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial. For ¹³C NMR, a more concentrated solution (50-100 mg) may be required.[6]

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[7]

-

Cap the NMR tube securely.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's sample holder.

-

The instrument will be tuned and locked onto the deuterium signal of the solvent.

-

Shimming will be performed to optimize the homogeneity of the magnetic field.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. Standard parameters usually involve a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) will be Fourier transformed to produce the NMR spectrum.

-

Phase and baseline corrections will be applied.

-

The chemical shifts will be referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Integration of the ¹H NMR signals will be performed to determine the relative number of protons.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering insights into the structure.

Table 4: Mass Spectrometry Data for Avobenzone

| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |

| GC-MS | EI | - | 310, 190, 135, 309 | [1] |

| LC-ESI-qTof | Positive | 311.164 | 161.095, 135.043, 177.053 | [1] |

Experimental Protocol: Mass Spectrometry of Avobenzone

Objective: To determine the molecular weight and fragmentation pattern of Avobenzone.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

-

Avobenzone

-

Suitable volatile solvent (e.g., dichloromethane, methanol)

-

GC-MS instrument with an electron ionization (EI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of Avobenzone in a volatile solvent.

-

GC Separation:

-

Inject a small volume of the sample solution into the GC.

-

The sample is vaporized and carried by an inert gas through a capillary column.

-

A temperature gradient is typically used to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

-

MS Analysis:

-

As Avobenzone elutes from the GC column, it enters the mass spectrometer's ion source.

-

In the EI source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their m/z ratio and detected.

-

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak (if stable enough) and a series of fragment ion peaks, which constitute the fragmentation pattern.

B. Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-qTof) Mass Spectrometry

Materials:

-

Avobenzone

-

HPLC-grade solvents (e.g., acetonitrile, water, with formic acid for MS compatibility)

-

LC-ESI-qTof instrument

Procedure:

-

Sample Preparation: Prepare a dilute solution of Avobenzone in a solvent compatible with the LC mobile phase.

-

LC Separation:

-

Inject the sample into the HPLC system.

-

Separation is achieved on a suitable column (e.g., C18) using a mobile phase gradient.

-

-

MS Analysis:

-

The eluent from the LC is introduced into the ESI source.

-

The sample is nebulized and a high voltage is applied, leading to the formation of protonated molecules ([M+H]⁺) in the positive ion mode.

-

The ions are then guided into the qTof mass analyzer for high-resolution mass measurement.

-

-

Data Analysis: The mass spectrum will provide the accurate mass of the protonated molecule, confirming the elemental composition. Tandem MS (MS/MS) can be performed to induce fragmentation and obtain structural information.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Table 5: FT-IR Spectral Data for Avobenzone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aromatic and aliphatic) |

| ~1670 | Strong | C=O stretching (conjugated ketone) |

| ~1600-1450 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1250 | Strong | C-O stretching (aryl ether) |

| ~830 | Strong | C-H bending (para-disubstituted aromatic) |

Note: The data presented is a representative example. The exact peak positions and intensities can vary.

Experimental Protocol: FT-IR Spectroscopy of Avobenzone

Objective: To obtain the FT-IR spectrum of Avobenzone to identify its characteristic functional groups.

Materials:

-

Avobenzone (solid)

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory (alternative method)

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Place a small amount of KBr powder (approx. 100-200 mg) in an agate mortar.

-

Add a very small amount of Avobenzone (approx. 1-2 mg) to the KBr.

-

Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure to form a thin, transparent KBr pellet.

-

-

FT-IR Analysis:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in Avobenzone.

Procedure (ATR-FTIR Method):

-

Sample Preparation: Place a small amount of the solid Avobenzone powder directly onto the ATR crystal.

-

FT-IR Analysis:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the FT-IR spectrum.

-

-

Data Analysis: The spectrum is analyzed in the same way as the KBr pellet method.

Photophysical Pathway of Avobenzone

Avobenzone's primary function is to absorb UVA radiation. Upon absorption of a photon, the molecule is promoted to an excited state. However, Avobenzone is known to be photounstable, and the absorbed energy can lead to photodegradation through a keto-enol tautomerization process.[4][5] The enol form is the desired UVA-absorbing species, while the keto form absorbs at shorter wavelengths.[4]

Caption: Photophysical pathway of Avobenzone upon UVA absorption.

Experimental Workflow for Spectral Analysis

A logical workflow is crucial for the comprehensive spectral characterization of a compound like Avobenzone.

Caption: General workflow for the spectral analysis of Avobenzone.

References

- 1. Avobenzone | C20H22O3 | CID 51040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Avobenzone - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. The Cosmetic Chemist [thecosmeticchemist.com]

- 5. spflist.com [spflist.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

An In-depth Technical Guide to CAS 93965-04-9 for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic characteristics of the chemical compound identified by CAS number 93965-04-9. Due to the limited availability of specific experimental data for this exact substance, this guide also incorporates information from closely related and structurally similar fluorescent brightening agents, particularly Fluorescent Brightener 28 (CAS 4404-43-7), to provide a more complete picture for research and development purposes.

Core Chemical Identity and Properties

The compound registered under CAS 93965-04-9 is chemically identified as 4,4'-bis[[6-anilino-4-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonic acid, ammonium salt, compound with [(2-aminoethyl)-(2-hydroxyethyl)]ammonium.[1] It belongs to the class of stilbene-based fluorescent whitening agents (FWAs), also known as optical brightening agents (OBAs).

Molecular Structure:

Quantitative Data Summary:

Specific physical and chemical properties for CAS 93965-04-9 are not widely reported. However, the properties of the closely related Fluorescent Brightener 28 (CAS 4404-43-7), which shares the same core molecular formula of C40H44N12O10S2, are well-documented and presented below for comparative purposes.[2][3][4] Researchers should treat these values as estimates for CAS 93965-04-9 and verify them experimentally.

| Property | Value (for Fluorescent Brightener 28, CAS 4404-43-7) |

| Molecular Formula | C40H44N12O10S2 |

| Molecular Weight | 916.98 g/mol [3][4] |

| Appearance | White to yellowish powder/solid |

| Melting Point | >290 °C[4][5] |

| Solubility | Soluble in water |

Chemical Identifiers for CAS 93965-04-9:

| Identifier | Value |

| CAS Number | 93965-04-9 |

| EINECS No | 300-951-4 |

| Molecular Formula | C44H61N15O12S2[6] |

| Molecular Weight | 1056.2 g/mol [6] |

Mechanism of Action: Fluorescence

The primary characteristic of CAS 93965-04-9 and related stilbene-based compounds is their ability to exhibit fluorescence. This phenomenon is the basis of their application as whitening or brightening agents. The mechanism can be summarized as follows:

-

Absorption of UV Light: The conjugated double bond system of the stilbene core, along with the aromatic triazine side groups, allows the molecule to absorb light in the ultraviolet (UV) region of the electromagnetic spectrum, typically between 340-380 nm.[7][8]

-

Excitation of Electrons: Upon absorbing a photon of UV light, an electron in the molecule is promoted to a higher energy, excited singlet state.

-

Vibrational Relaxation: The excited molecule rapidly loses some of its energy through non-radiative vibrational relaxation.

-

Emission of Visible Light (Fluorescence): The electron then returns to its ground state, releasing the remaining energy as a photon of light. Due to the energy lost during vibrational relaxation, the emitted photon has a longer wavelength (lower energy) than the absorbed UV photon. This emitted light typically falls within the blue region of the visible spectrum (around 420-470 nm).[8]

-

Perceived Whiteness: The emitted blue light counteracts any yellowish tinge in a material, resulting in the perception of a brighter, whiter appearance.[8]

Caption: Mechanism of action for stilbene-based fluorescent brighteners.

Experimental Protocols

General Synthesis of Stilbene-Triazine Fluorescent Brighteners

While a specific protocol for CAS 93965-04-9 is not publicly available, the synthesis of related stilbene-triazine compounds generally follows a multi-step nucleophilic substitution reaction. The following is a generalized methodology based on published procedures for similar molecules.

Materials:

-

4,4'-Diaminostilbene-2,2'-disulfonic acid

-

Cyanuric chloride

-

Aniline

-

Diethanolamine

-

Sodium carbonate or other suitable base

-

Water

-

Ice

-

Hydrochloric acid

Procedure:

-

First Condensation: A solution of cyanuric chloride in a suitable solvent is prepared and cooled. An aqueous solution of 4,4'-diaminostilbene-2,2'-disulfonic acid is then added dropwise while maintaining a low temperature (0-5 °C) and a neutral pH with the addition of a base like sodium carbonate. This reaction substitutes one chlorine atom on two equivalents of cyanuric chloride with the amino groups of the stilbene derivative.

-

Second Condensation: The temperature of the reaction mixture is raised (typically to 20-30 °C), and aniline is added. The pH is maintained slightly acidic to neutral to facilitate the substitution of the second chlorine atom on the triazine rings with the aniline.

-

Third Condensation: Finally, the temperature is further increased (to around 90-100 °C), and diethanolamine is added. The pH is adjusted to be slightly alkaline to promote the substitution of the final chlorine atom on the triazine rings.

-

Isolation and Purification: The reaction mixture is cooled, and the product is precipitated by the addition of acid. The resulting solid is filtered, washed, and dried to yield the final fluorescent brightener.

Caption: General synthetic workflow for stilbene-triazine fluorescent brighteners.

Staining of Fungi for Fluorescence Microscopy

Stilbene-based fluorescent brighteners have a high affinity for chitin and cellulose in fungal cell walls, making them excellent stains for visualizing fungi in clinical and environmental samples.[7][9] The following is a general protocol for fungal staining.

Materials:

-

Fungal specimen (e.g., culture, tissue biopsy, skin scraping)

-

Microscope slide and coverslip

-

Staining solution (e.g., 0.1% w/v fluorescent brightener in a suitable buffer, potentially with 10% potassium hydroxide for tissue digestion)

-

Fluorescence microscope with a UV excitation filter (e.g., 340-380 nm) and a blue emission filter (e.g., >420 nm)

Procedure:

-

Sample Preparation: Place a small amount of the fungal specimen on a clean microscope slide. If the sample is in a dense matrix (e.g., tissue), a drop of 10% potassium hydroxide can be added to help clear the surrounding material. A smear can be made and heat-fixed if desired.

-

Staining: Add a drop of the fluorescent brightener staining solution to the specimen on the slide.

-

Incubation: Cover the specimen with a coverslip and allow it to incubate at room temperature for 1-5 minutes. Incubation time may be extended for denser samples.

-

Observation: Observe the slide under a fluorescence microscope using the appropriate filter set. Fungal elements, such as hyphae and spores, will fluoresce brightly (typically blue-white) against a dark background.[7][9]

Research Applications

The primary application of CAS 93965-04-9 and related compounds is as fluorescent whitening agents in various industries, including:

-

Textiles: To enhance the whiteness of natural and synthetic fibers.

-

Pulp and Paper: To increase the brightness of paper products.

-

Detergents: As an additive in laundry detergents to make clothes appear whiter and brighter.

In a research context, the fluorescent properties of these compounds are of significant interest:

-

Mycology: As a fluorescent stain for the rapid and clear visualization of fungi in clinical and environmental samples.[9][10][11]

-

Cell Biology: Potentially as a fluorescent probe for studying processes involving chitin or cellulose.

-

Materials Science: In the development of new fluorescent materials and polymers.[12]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from direct sunlight.

For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

This guide provides a foundational understanding of CAS 93965-04-9 for research purposes. Due to the limited specific data, researchers are encouraged to perform their own analytical characterization and to use the information on related compounds as a guideline.

References

- 1. eur-lex.europa.eu [eur-lex.europa.eu]

- 2. 2,2'-(1,2-Ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzenesulfonic acid | C40H44N12O10S2 | CID 43031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Fluorescent Brightener 28 | 4404-43-7 | EAA40443 [biosynth.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Buy Einecs 300-951-4 | 93965-04-9 [smolecule.com]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. Optical brightener - Wikipedia [en.wikipedia.org]

- 9. Versatile Fluorescent Staining of Fungi in Clinical Specimens by Using the Optical Brightener Blankophor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Versatile fluorescent staining of fungi in clinical specimens by using the optical brightener Blankophor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multifunctional water-soluble polymeric fluorescent whitening agents based on 4,4′-bis (1,3,5-triazinyl)- diamino stilbene-2,2′-disulfonic acid structure :: BioResources [bioresources.cnr.ncsu.edu]

The Biological Activity of Stilbene Disulfonic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbene disulfonic acid derivatives are a class of chemical compounds characterized by a stilbene backbone with two sulfonic acid groups. These molecules have garnered significant interest in the scientific community due to their diverse biological activities. This technical guide provides an in-depth overview of the biological effects of key stilbene disulfonic acid derivatives, including 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS), 4,4'-Diaminostilbene-2,2'-disulfonic acid (DADS), and 4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNDS). The guide summarizes quantitative data, details experimental protocols for assessing their activity, and visualizes their impact on cellular signaling pathways.

Core Biological Activities

The primary biological activities of stilbene disulfonic acid derivatives revolve around their ability to interact with and modulate the function of various proteins, particularly anion exchange proteins. Their effects extend to cytotoxicity, enzyme inhibition, and modulation of intracellular signaling cascades.

Anion Exchange Inhibition

A hallmark of stilbene disulfonic acid derivatives is their potent inhibition of anion exchangers, most notably the band 3 protein (anion exchanger 1 or AE1) in erythrocytes. This inhibition can be either reversible or irreversible, depending on the specific derivative and experimental conditions. DIDS, for instance, is a well-established irreversible inhibitor of anion transport[1]. It achieves this by covalently binding to a lysine residue within a transmembrane segment of the band 3 protein, which is in close proximity to the anion transport site[1]. DNDS is also recognized as a potent blocker of outwardly rectifying chloride channels.

The inhibitory effect of these compounds on anion exchange has been quantified in various studies. For example, DIDS has been shown to inhibit deformation-induced cation flux in human erythrocytes with an apparent K1/2 of 1 microM[2].

Cytotoxicity and Genotoxicity

Several stilbene derivatives have been investigated for their cytotoxic and genotoxic potential. Studies have shown that the cytotoxicity of these compounds can vary significantly based on their specific chemical structure. For instance, in a study comparing different stilbene derivatives, cis-TMS was found to be approximately 250-fold more cytotoxic than amino and ester derivatives[3][4].

The cytotoxicity of these compounds is often assessed using assays that measure cell viability and proliferation. For example, the XTT assay revealed a significant reduction in cell viability at a concentration of 62.5 μM for an ester derivative of stilbene in both CHO-K1 and HepG2 cell lines[3].

Enzyme and Ion Channel Modulation

Beyond anion exchangers, stilbene disulfonic acid derivatives have been shown to modulate the activity of other enzymes and ion channels. For example, 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD), a DADS derivative, has demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 12.18 and 20.87 μM, respectively[5][6]. DIDS has also been reported to activate the phosphatase activity of plasma membrane Ca2+-ATPase at low micromolar concentrations[7].

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of key stilbene disulfonic acid derivatives.

| Derivative | Biological Activity | Target/Assay | Cell Line/System | IC50/K1/2 | Citation |

| DIDS | Anion Exchange Inhibition | Deformation-induced cation flux | Human Erythrocytes | ~1 µM (K1/2) | [2] |

| Anion Exchange Inhibition | Band 3 Protein | Rabbit Renal Brush Border Membrane | - | [8] | |

| Cytotoxicity | ALA-SDT-induced cell death | - | >50 µM | [9] | |

| Enzyme Inhibition | RAD51-mediated strand exchange | - | <10 µM | [9] | |

| DADS (as DSD) | Enzyme Inhibition | Acetylcholinesterase (AChE) | In vitro | 12.18 µM | [5][6] |

| Enzyme Inhibition | Butyrylcholinesterase (BChE) | In vitro | 20.87 µM | [5][6] | |

| Cytotoxicity | MTT Assay | NIH/3T3 cells | 32.59 µM | [6] | |

| Cytotoxicity | MTT Assay | HeLa cells | 15.31 µM | [6] | |

| Cytotoxicity | MTT Assay | MCF-7 cells | 96.46 µM | [6] | |

| DNDS | Anion Exchange Inhibition | Cl--oxalate exchanger | Rabbit Renal Brush Border Membrane Vesicles | - | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of stilbene disulfonic acid derivatives. Below are protocols for key experiments cited in this guide.

Cytotoxicity Assessment: XTT Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan dye. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the stilbene disulfonic acid derivative for a specified duration (e.g., 24 or 48 hours). Include untreated and vehicle-treated controls.

-

XTT Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

Incubation: Add the XTT labeling mixture to each well and incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

-

Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Long-Term Cytotoxicity: Clonogenic Survival Assay

The clonogenic survival assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.

Principle: This assay determines the fraction of cells that retain their reproductive integrity after treatment.

Procedure:

-

Cell Seeding and Treatment: Seed a known number of cells into culture plates and treat them with the stilbene disulfonic acid derivative for a defined period.

-

Cell Plating: After treatment, trypsinize the cells, count them, and re-plate a specific number of cells (e.g., 200-1000 cells per well in a 6-well plate) into fresh medium.

-

Colony Formation: Incubate the plates for 7-14 days to allow for colony formation.

-

Fixing and Staining: Fix the colonies with a methanol/acetic acid solution and then stain them with a solution like crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The PE is the ratio of the number of colonies formed to the number of cells seeded in the control group. The SF is the number of colonies formed after treatment divided by the number of cells seeded, corrected for the PE of the control cells.

Anion Exchange Inhibition Assay (Erythrocyte Model)

This assay measures the inhibition of anion transport, typically chloride-sulfate exchange, across the erythrocyte membrane.

Principle: The efflux of a radiolabeled anion (e.g., ³⁵SO₄²⁻) from pre-loaded erythrocytes is measured in the presence and absence of the stilbene disulfonic acid derivative.

Procedure:

-

Erythrocyte Preparation: Obtain fresh red blood cells and wash them multiple times with a suitable buffer (e.g., a chloride-based buffer).

-

Loading with Radiolabel: Incubate the erythrocytes with a buffer containing a radiolabeled anion, such as ³⁵SO₄²⁻, to allow for its uptake.

-

Washing: After loading, wash the cells with a cold, non-radioactive buffer to remove extracellular radiolabel.

-

Initiation of Efflux: Resuspend the loaded erythrocytes in a buffer containing the stilbene disulfonic acid derivative at various concentrations. This will initiate the efflux of the radiolabeled anion.

-

Sampling: At specific time points, take aliquots of the cell suspension and centrifuge them to pellet the cells.

-

Measurement of Radioactivity: Measure the radioactivity in the supernatant, which represents the amount of the radiolabeled anion that has effluxed from the cells.

-

Data Analysis: Plot the efflux of the radiolabeled anion over time for each concentration of the inhibitor. Calculate the initial rates of efflux and determine the inhibitory constants (e.g., IC50 or Ki) of the stilbene disulfonic acid derivative.

Signaling Pathway Modulation

Stilbene disulfonic acid derivatives can influence intracellular signaling pathways, thereby affecting various cellular processes such as inflammation, proliferation, and apoptosis. One of the key pathways modulated by these compounds is the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascade.

MAPK/NF-κB Signaling Pathway

The MAPK pathway is a crucial signaling cascade that transduces extracellular signals to the nucleus, regulating gene expression and cellular responses. The NF-κB pathway is a key regulator of the inflammatory response. There is significant crosstalk between these two pathways. Some stilbene derivatives have been shown to suppress inflammation by inactivating the MAPK and NF-κB pathways. This is often achieved by inhibiting the phosphorylation of key signaling proteins.

Below is a diagram illustrating the potential points of intervention by stilbene disulfonic acid derivatives within the MAPK/NF-κB signaling pathway.

Caption: MAPK/NF-κB signaling pathway and potential inhibition by stilbene disulfonic acid derivatives.

Experimental Workflow for Investigating Signaling Pathway Modulation

To investigate the effects of stilbene disulfonic acid derivatives on signaling pathways, a series of molecular biology techniques can be employed.

References

- 1. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]

- 2. The effect of specific IKKβ inhibitors on the cytosolic expression of IκB-α and the nuclear expression of p65 in dystrophic (MDX) muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. Disodium 4,4'-dinitrostilbene-2,2'-disulfonate - Wikipedia [en.wikipedia.org]

- 5. Post-translational Modifications of IκBα: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoform-specific optical activation of kinase function reveals p38-ERK signaling crosstalk - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 7. 4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia [en.wikipedia.org]

- 8. Differential activation of the ERK, JNK, and p38 mitogen-activated protein kinases by CD40 and the B cell antigen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4,4'-Dinitrostilbene-2,2'-disulfonic acid, (Z)- | C14H10N2O10S2 | CID 7324696 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Acridine Orange as a Versatile Fluorescent Stain in Cell Culture

Einecs Number: While the provided Einecs number 300-951-4 corresponds to a different chemical compound, the intended subject of these application notes is Acridine Orange, a widely used fluorescent stain in cell culture, based on the application context. Acridine Orange is identified by other identifiers such as CAS number 10127-02-3 (for the hemi(zinc chloride) salt) and EC number 233-353-6.[1][2]

Introduction:

Acridine Orange (AO) is a cell-permeable, nucleic acid-selective metachromatic fluorescent dye.[1][2][3] Its versatility stems from its ability to differentially stain various cellular components based on their chemical microenvironment, making it a valuable tool for researchers, scientists, and drug development professionals.[4] This document provides detailed application notes and protocols for the use of Acridine Orange in cell culture.

Principle of Staining

Acridine Orange's staining properties are dependent on its concentration and the cellular components it interacts with. It can intercalate into double-stranded DNA (dsDNA), where it emits green fluorescence, or bind to single-stranded nucleic acids (ssDNA or RNA) and acidic compartments, resulting in red fluorescence.[3][5][6] This differential staining allows for the simultaneous visualization and analysis of various cellular features.

Key Applications in Cell Culture

-

Cell Viability and Apoptosis Assessment: AO can be used to distinguish between viable, apoptotic, and necrotic cells.[3][7] Viable cells exhibit a green nucleus and cytoplasm, while apoptotic cells show condensed or fragmented chromatin with bright green or yellow-orange fluorescence. Necrotic cells, with compromised membrane integrity, stain uniformly bright orange-red.

-

Analysis of Acidic Vesicles (Lysosomes and Autophagosomes): AO accumulates in acidic organelles such as lysosomes and autophagosomes, where it becomes protonated and emits a bright red fluorescence.[2][4] This property is useful for studying lysosomal dynamics and autophagy.

-

Cell Cycle Determination: The differential staining of DNA and RNA allows for the analysis of cell cycle progression.[3][8] The ratio of red (RNA) to green (DNA) fluorescence changes as cells move through different phases of the cell cycle.

-

Nucleic Acid Quantification: The intensity of green fluorescence can be used to quantify the amount of DNA in cells.[7]

-

Microbial Detection in Cell Culture: AO can be used to detect microbial contamination in cell cultures, as bacteria will fluoresce bright orange.[3][9]

Quantitative Data Summary

| Property | Value | Reference |

| Excitation Maximum (Bound to dsDNA) | ~502 nm | [2][3] |

| Emission Maximum (Bound to dsDNA) | ~525 nm (Green) | [2][3] |

| Excitation Maximum (Bound to ssDNA/RNA) | ~460 nm | [2][3] |

| Emission Maximum (Bound to ssDNA/RNA) | ~650 nm (Red) | [2][3] |

| Molecular Formula (hemi(zinc chloride) salt) | C₁₇H₂₀ClN₃ · HCl · 1/2ZnCl₂ | [1] |

| Molecular Weight (hemi(zinc chloride) salt) | 369.96 g/mol | [1][10] |

Experimental Protocols

Protocol 1: General Staining of Live Cells with Acridine Orange

Materials:

-

Acridine Orange stock solution (1 mg/mL in distilled water)

-

Phosphate-buffered saline (PBS) or cell culture medium

-

Live cells cultured on coverslips or in culture dishes

-

Fluorescence microscope with appropriate filter sets (blue excitation for green emission, green excitation for red emission)

Procedure:

-

Prepare a working solution of Acridine Orange by diluting the stock solution to a final concentration of 1-5 µg/mL in PBS or serum-free medium.

-

Wash the cells twice with PBS.

-

Incubate the cells with the Acridine Orange working solution for 15-30 minutes at 37°C.

-

Wash the cells twice with PBS to remove excess stain.

-

Immediately visualize the cells under a fluorescence microscope.

Expected Results:

-

Viable cells: Green nucleus and faint green cytoplasm.

-

Acidic organelles (lysosomes): Bright red fluorescent vesicles in the cytoplasm.

Protocol 2: Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis Assessment

This protocol uses a combination of Acridine Orange and Ethidium Bromide to differentiate between viable, apoptotic, and necrotic cells.

Materials:

-

Acridine Orange stock solution (1 mg/mL in distilled water)

-

Ethidium Bromide stock solution (1 mg/mL in distilled water)

-

AO/EB working solution (prepare fresh by mixing 1 µL of AO stock and 1 µL of EB stock in 1 mL of PBS)

-

Live cells in suspension or attached to a surface

-

Fluorescence microscope with a blue filter

Procedure:

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS at a concentration of 1 x 10⁶ cells/mL.

-

Add 1 µL of the AO/EB working solution to 25 µL of the cell suspension.

-

Incubate for 5 minutes at room temperature.

-

Place 10 µL of the stained cell suspension on a microscope slide and cover with a coverslip.

-

Observe under a fluorescence microscope.

Expected Results:

-

Viable cells: Green nucleus with intact structure.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

-

Late apoptotic cells: Orange nucleus with chromatin condensation or fragmentation.

-

Necrotic cells: Uniformly orange-red nucleus with no chromatin condensation.

Visualizations

Caption: General workflow for staining live cells with Acridine Orange.

Caption: Cellular targets and fluorescence emission of Acridine Orange.

References

- 1. Acridine Orange For nucleic acid staining in cells or gels 10127-02-3 [sigmaaldrich.com]

- 2. Acridine Orange hemi(zinc chloride) salt - CAS-Number 10127-02-3 - Order from Chemodex [chemodex.com]

- 3. Acridine orange - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

- 5. intactone.com [intactone.com]

- 6. logosbio.com [logosbio.com]

- 7. Acridine Orange Base | CAS 494-38-2 | S10008 | TriStains | Histology [tristains.com]

- 8. apexbt.com [apexbt.com]

- 9. Frontiers | Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy [frontiersin.org]

- 10. Acridine orange hemi(zinc chloride) salt | Abcam [abcam.com]

Application Notes and Protocols for Staining Cellulose Fibers with Fluorescent Whiteners

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fluorescent staining of cellulose fibers, a critical technique for visualizing and quantifying cellulosic materials in various research and development contexts. Fluorescent whiteners, also known as fluorescent brightening agents (FBAs), are compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This fluorescence provides a high-contrast image of cellulose-containing structures when viewed under a fluorescence microscope.

The protocols detailed below focus on two of the most common fluorescent whiteners used for cellulose staining: Calcofluor White and Congo Red.

Principle of Staining

Fluorescent whiteners like Calcofluor White non-specifically bind to β-1,3 and β-1,4 polysaccharides, which are the primary components of cellulose and chitin.[1][2] This interaction is based on hydrogen bonding and van der Waals forces between the dye molecules and the glucose units of the cellulose polymer. Upon excitation with ultraviolet (UV) or near-UV light, the bound dye molecules fluoresce, typically emitting a bright blue or apple-green light, allowing for the visualization of cellulose fibers.[1][3]

Congo Red, an anionic diazo dye, also binds to cellulose, likely through hydrogen bonding between the dye's amino and azo groups and the hydroxyl groups of the cellulose.[4] Its fluorescence is dichroic, meaning the intensity and color of the fluorescence can depend on the orientation of the cellulose fibrils relative to the polarization of the excitation light, which can be used to determine fibril orientation.[5][6]

Experimental Protocols

Protocol 1: Staining with Calcofluor White

This protocol is suitable for the general visualization of cellulose fibers in various samples.

Materials:

-

Calcofluor White stock solution (e.g., 1% w/v in distilled water)

-

10% Potassium Hydroxide (KOH) solution (optional, for clearing)[1][3]

-

Evans Blue counterstain (optional, 0.05% w/v in distilled water)[1]

-

Distilled water or appropriate buffer

-

Microscope slides and coverslips

-

Fluorescence microscope with a UV filter set

Procedure:

-

Sample Preparation:

-

For suspensions of cellulose fibers or cells, place a drop of the sample directly onto a clean microscope slide.

-

For thicker samples like plant tissues or biofilms, prepare thin sections or tease apart the material in a drop of water on the slide.

-

If clearing of non-cellulosic material is required, add a drop of 10% KOH to the sample and let it stand for 1-5 minutes.[1][3]

-

-

Staining:

-

Counterstaining (Optional):

-

To reduce background fluorescence, a counterstain like Evans Blue can be used.[1] Add one drop of 0.05% Evans Blue solution and incubate for 1 minute.

-

-

Mounting and Observation:

-

Place a coverslip over the stained sample, being careful to avoid air bubbles.

-

Gently blot away any excess liquid with a paper towel.[9]

-

Observe the slide under a fluorescence microscope using a UV excitation filter (e.g., ~365 nm) and a blue emission filter (e.g., ~440 nm).[1][2] Cellulose fibers will fluoresce with a bright blue or apple-green color.[1][3]

-

Protocol 2: Staining with Congo Red for Fibril Orientation

This protocol is particularly useful for determining the orientation of cellulose microfibrils.[5][6]

Materials:

-

Congo Red staining solution (e.g., 1% w/v in distilled water or culture medium)[6]

-

Pectinase solution (for plant tissues with cuticles)[6]

-

Distilled water or appropriate buffer

-

Polarization confocal laser scanning microscope

-

Microscope slides and coverslips

Procedure:

-

Sample Preparation:

-

Prepare thin sections of the plant material or isolate the cells of interest.

-

For tissues with a cuticle, a pectinase treatment may be necessary to allow the stain to penetrate.[6]

-

-

Staining:

-

Washing:

-

Rinse the sample thoroughly with distilled water to remove excess unbound stain.

-

-

Mounting and Observation:

-

Mount the stained sample in water or an appropriate mounting medium on a microscope slide with a coverslip.

-